molecular formula C7H9BFNO2 B14091535 (2-Ethyl-6-fluoropyridin-4-yl)boronic acid

(2-Ethyl-6-fluoropyridin-4-yl)boronic acid

Cat. No.: B14091535
M. Wt: 168.96 g/mol
InChI Key: ZVUBLOLPMYVRLG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-6-fluoropyridin-4-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. For instance, a halogenated precursor such as 2-ethyl-6-fluoropyridine can undergo halogen-metal exchange with a metal reagent like n-butyllithium, followed by treatment with a boron source like trimethyl borate to yield the desired boronic acid .

Industrial Production Methods

Industrial production methods for boronic acids often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic Acid
  • 4-Fluorophenylboronic Acid
  • 2-Ethylpyridin-4-ylboronic Acid

Uniqueness

(2-Ethyl-6-fluoropyridin-4-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in selective organic transformations and the synthesis of complex molecules .

Properties

Molecular Formula

C7H9BFNO2

Molecular Weight

168.96 g/mol

IUPAC Name

(2-ethyl-6-fluoropyridin-4-yl)boronic acid

InChI

InChI=1S/C7H9BFNO2/c1-2-6-3-5(8(11)12)4-7(9)10-6/h3-4,11-12H,2H2,1H3

InChI Key

ZVUBLOLPMYVRLG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC(=C1)F)CC)(O)O

Origin of Product

United States

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